2-[7-(4-chlorophenyl)-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-3-yl]-N-(4-acetamidophenyl)acetamide
Description
The compound 2-[7-(4-chlorophenyl)-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-3-yl]-N-(4-acetamidophenyl)acetamide features a thieno[3,2-d]pyrimidin-4-one core substituted at position 7 with a 4-chlorophenyl group and at position 3 with an acetamide moiety linked to a 4-acetamidophenyl group.
Properties
IUPAC Name |
N-(4-acetamidophenyl)-2-[7-(4-chlorophenyl)-4-oxothieno[3,2-d]pyrimidin-3-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H17ClN4O3S/c1-13(28)25-16-6-8-17(9-7-16)26-19(29)10-27-12-24-20-18(11-31-21(20)22(27)30)14-2-4-15(23)5-3-14/h2-9,11-12H,10H2,1H3,(H,25,28)(H,26,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OGJXRAAIRWXEQV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)NC(=O)CN2C=NC3=C(C2=O)SC=C3C4=CC=C(C=C4)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H17ClN4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
452.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[7-(4-chlorophenyl)-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-3-yl]-N-(4-acetamidophenyl)acetamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Thieno[3,2-d]pyrimidine Core: This step involves the cyclization of appropriate precursors under controlled conditions to form the thieno[3,2-d]pyrimidine ring.
Introduction of the Chlorophenyl Group: The chlorophenyl group is introduced through a substitution reaction, often using chlorinated aromatic compounds and suitable catalysts.
Attachment of the Acetamidophenyl Group: The final step involves the acylation of the intermediate compound with acetamidophenyl acetic acid or its derivatives.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of high-efficiency reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and scalability.
Chemical Reactions Analysis
Types of Reactions
2-[7-(4-chlorophenyl)-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-3-yl]-N-(4-acetamidophenyl)acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be performed to modify the functional groups, such as reducing the ketone group to an alcohol.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the chlorophenyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like halogens, alkylating agents, and catalysts such as palladium or platinum are employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines.
Scientific Research Applications
Structural Characteristics
The compound features a complex structure that integrates a thieno[3,2-d]pyrimidine core with substituents that enhance its biological activity. The presence of the 4-chlorophenyl group increases lipophilicity, while the N-(4-acetamidophenyl) moiety may influence pharmacokinetic properties. This structural complexity contributes to its potential efficacy in various therapeutic contexts.
Anticancer Activity
Numerous studies have indicated that thienopyrimidine derivatives, including this compound, exhibit significant anticancer properties. For instance, compounds with similar structures have shown promise in inhibiting tumor growth through mechanisms such as:
- Cell Cycle Arrest : Inducing G1 or G2/M phase arrest in cancer cells.
- Apoptosis Induction : Triggering programmed cell death in malignant cells.
A study highlighted the effectiveness of related thienopyrimidine derivatives against various cancer cell lines, showing IC50 values significantly lower than conventional chemotherapeutics .
Antimicrobial Properties
Thienopyrimidine compounds have also been evaluated for their antimicrobial activities. Research indicates that derivatives can exhibit:
- Broad-Spectrum Antibacterial Activity : Effective against both Gram-positive and Gram-negative bacteria.
- Antifungal Effects : Demonstrated efficacy against fungal pathogens.
For example, structural analogs of this compound have shown potent activity against resistant strains of bacteria such as Staphylococcus aureus and Escherichia coli .
Case Study 1: Antitumor Efficacy
In a recent study, a series of thienopyrimidine derivatives were synthesized and evaluated for their antitumor activity against several cancer cell lines. The results showed that certain derivatives exhibited IC50 values in the nanomolar range, indicating high potency compared to standard treatments . Notably, the presence of electron-withdrawing groups like chlorine was found to enhance the anticancer activity.
Case Study 2: Antimicrobial Screening
Another study focused on the antimicrobial properties of thienopyrimidine derivatives, including this compound. The results indicated that compounds with halogen substitutions demonstrated improved antibacterial activity against resistant strains. The study reported minimum inhibitory concentrations (MIC) significantly lower than those of traditional antibiotics .
Mechanism of Action
The mechanism of action of 2-[7-(4-chlorophenyl)-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-3-yl]-N-(4-acetamidophenyl)acetamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological pathways. The compound’s effects are mediated through binding to these targets, leading to modulation of their activity and subsequent biological responses.
Comparison with Similar Compounds
Research Implications
- The target compound’s structural features position it as a candidate for therapeutic applications requiring balanced lipophilicity and hydrogen bonding.
- Substitutions at position 7 (e.g., chloro, fluoro) and acetamide-linked groups warrant further exploration in structure-activity relationship (SAR) studies.
Biological Activity
Introduction
The compound 2-[7-(4-chlorophenyl)-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-3-yl]-N-(4-acetamidophenyl)acetamide is a member of the thienopyrimidine family, which has garnered attention for its diverse biological activities, particularly in the context of cancer research. This article reviews the biological activity of this compound based on various studies, including its interactions with biological targets, cytotoxicity profiles, and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of the compound is . It features a thieno[3,2-d]pyrimidine core with a 4-chlorophenyl group and an acetamido substituent, which contributes to its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C22H18ClN3O3S |
| IUPAC Name | 2-[7-(4-chlorophenyl)-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-3-yl]-N-(4-acetamidophenyl)acetamide |
| SMILES | CC(=O)Nc1ccc(cc1)N(C(=O)C)C(=O)Nc2c(Cl)c(s2)c(c1)C(=O)C |
Anticancer Properties
Numerous studies have highlighted the anticancer potential of thienopyrimidine derivatives. The compound has been evaluated for its cytotoxicity against various cancer cell lines:
- MCF-7 (Breast Cancer) : Exhibited significant cytotoxicity with an IC50 value indicating effective inhibition of cell proliferation.
- HCT-116 (Colorectal Cancer) : Demonstrated potent activity against this cell line, suggesting its role in targeting specific signaling pathways involved in tumor growth.
In a comparative study with other thienopyrimidine derivatives, it was found that this compound showed superior activity against MCF-7 cells compared to established chemotherapeutics like doxorubicin and erlotinib .
The mechanism by which this compound exerts its biological effects often involves the inhibition of key enzymes involved in cancer progression:
- Kinase Inhibition : The compound has been shown to inhibit specific kinases that play crucial roles in cell signaling pathways related to proliferation and apoptosis. This interaction may lead to reduced tumor growth and increased apoptosis in cancer cells .
- Cell Cycle Arrest : Studies indicate that treatment with this compound can lead to cell cycle arrest at the G2/M phase, which is critical for preventing cancer cell division .
Structure-Activity Relationship (SAR)
The structure-activity relationship studies have revealed that modifications to the thienopyrimidine core can significantly influence biological activity:
- Chlorine vs. Bromine Substituents : Compounds with different halogen substitutions (e.g., bromine instead of chlorine) exhibited variations in lipophilicity and cytotoxicity profiles.
- Aromatic Substituents : The nature of substituents on the nitrogen atoms also affects potency; larger and more lipophilic groups generally enhance activity against selected cancer cell lines .
Study 1: In Vitro Evaluation Against Cancer Cell Lines
A comprehensive study assessed the cytotoxic effects of the compound against multiple cancer cell lines. The results indicated that it had an IC50 value of approximately 10 µM against MCF-7 cells, significantly lower than that of doxorubicin (IC50 = 40 µM). This suggests a promising lead for further development .
Study 2: Molecular Docking Studies
Molecular docking simulations demonstrated that this compound effectively binds to the active sites of target kinases such as EGFR and PI3K. The binding affinities were comparable to known inhibitors, indicating its potential as a therapeutic agent in targeted cancer therapies .
Q & A
Q. Table: Comparative Analysis of Structural Data
| Technique | Bond Length (Å) | Angle (°) | Disorder Resolution |
|---|---|---|---|
| X-ray | 1.36 (C=O) | 120.5 | Partial disorder in thieno ring |
| DFT | 1.38 (C=O) | 119.8 | N/A |
Basic: What safety protocols are critical for handling this compound?
Answer:
Preventive Measures:
- Use fume hoods and PPE (gloves, lab coat) due to potential toxicity .
- Avoid water contact (risk of exothermic decomposition) .
Emergency Response:
- Inhalation: Move to fresh air; administer artificial respiration if needed .
- Skin Contact: Wash with soap/water; seek medical attention for irritation .
Advanced: How to design structure-activity relationship (SAR) studies for this compound?
Answer:
Methodology:
- Analog Synthesis: Modify substituents (e.g., replace 4-chlorophenyl with 4-fluorophenyl) to assess electronic effects .
- Biological Assays: Test against target enzymes (e.g., kinases) using fluorescence polarization or SPR binding assays .
Data Interpretation:
Basic: What storage conditions ensure compound stability?
Answer:
- Store at –20°C in airtight, light-resistant containers under inert gas (N or Ar) .
- Monitor degradation via periodic HPLC analysis (e.g., detect hydrolysis products) .
Advanced: How to optimize bioavailability for in vivo studies?
Answer:
Strategies:
- Prodrug Design: Introduce hydrolyzable groups (e.g., esterify the acetamide) to enhance membrane permeability .
- Formulation: Use nanoemulsions or liposomes to improve solubility in physiological buffers .
Validation:
- Pharmacokinetic profiling in rodent models (plasma half-life, AUC calculations) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
